molecular formula C7H7NO2 B083119 2-Methyl-4-nitrosophenol CAS No. 13362-33-9

2-Methyl-4-nitrosophenol

Cat. No.: B083119
CAS No.: 13362-33-9
M. Wt: 137.14 g/mol
InChI Key: PMTVEXBJLIRTEJ-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrosophenol is an organic compound with the molecular formula C7H7NO2 It is a derivative of phenol, where the hydroxyl group is substituted at the para position by a nitroso group and at the ortho position by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-nitrosophenol can be synthesized through the nitrosation of 2-methylphenol (o-cresol). The reaction typically involves the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) as reagents. The process is carried out under controlled temperature conditions to ensure the selective formation of the nitroso group at the para position relative to the hydroxyl group.

    Nitrosation Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitrosophenol undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form a nitro group.

    Reduction: The nitroso group can be reduced to form an amino group.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2)

      Conditions: The reaction is typically carried out in an acidic medium at room temperature.

  • Reduction

      Reagents: Sodium borohydride (NaBH4), Hydrogen gas (H2) with a catalyst such as palladium on carbon (Pd/C)

      Conditions: The reaction is conducted under mild conditions to prevent over-reduction.

  • Substitution

      Reagents: Various electrophiles such as alkyl halides, acyl chlorides

      Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the substitution.

Major Products Formed

    Oxidation: 2-Methyl-4-nitrophenol

    Reduction: 2-Methyl-4-aminophenol

    Substitution: Depending on the electrophile used, various substituted phenols can be formed.

Scientific Research Applications

2-Methyl-4-nitrosophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other functional materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitrosophenol involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: Similar structure but lacks the methyl group at the ortho position.

    2-Methyl-4-nitrophenol: Similar structure but with a nitro group instead of a nitroso group.

    2-Methyl-4-aminophenol: Similar structure but with an amino group instead of a nitroso group.

Uniqueness

2-Methyl-4-nitrosophenol is unique due to the presence of both a nitroso group and a methyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential applications that are not observed in its analogs. The nitroso group provides redox activity, while the methyl group influences the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2-methyl-4-nitrosophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-4-6(8-10)2-3-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTVEXBJLIRTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1065427, DTXSID30879084
Record name 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime
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Record name PHENOL, 2-METHYL-4-NITROSO-
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Molecular Weight

137.14 g/mol
Source PubChem
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CAS No.

6971-38-6, 13362-33-9
Record name 2-Methyl-4-nitrosophenol
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Record name 4-Nitroso-o-cresol
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Record name 4-nitroso-o-cresol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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